molecular formula C4H4ClFO2 B14296556 5-Chloro-4-fluorooxolan-2-one CAS No. 114434-97-8

5-Chloro-4-fluorooxolan-2-one

Cat. No.: B14296556
CAS No.: 114434-97-8
M. Wt: 138.52 g/mol
InChI Key: JMMFHWGPMKHRHR-UHFFFAOYSA-N
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Description

5-Chloro-4-fluorooxolan-2-one (CAS: 114434-97-8) is a halogenated derivative of oxolan-2-one (γ-butyrolactone), featuring a five-membered oxolane ring substituted with chlorine at position 5 and fluorine at position 4, along with a ketone group at position 2 (Figure 1).

Properties

CAS No.

114434-97-8

Molecular Formula

C4H4ClFO2

Molecular Weight

138.52 g/mol

IUPAC Name

5-chloro-4-fluorooxolan-2-one

InChI

InChI=1S/C4H4ClFO2/c5-4-2(6)1-3(7)8-4/h2,4H,1H2

InChI Key

JMMFHWGPMKHRHR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluorooxolan-2-one can be achieved through several synthetic routes. One common method involves the halogenation of oxolane derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluorooxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-fluorooxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluorooxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Key Structural Features:

  • Oxolane Ring : A saturated five-membered ring with one oxygen atom.
  • Halogen Substituents : Chlorine (Cl) at position 5 and fluorine (F) at position 2.
  • Ketone Group : A carbonyl group at position 2, typical of lactone derivatives.

Comparison with Similar Oxolan-2-one Derivatives

The following compounds share the oxolan-2-one core but differ in substituents, leading to distinct physicochemical and functional properties:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties & Applications
5-Chloro-4-fluorooxolan-2-one Cl (C5), F (C4), ketone (C2) High polarity; potential electrophilic reactivity for SN2/SN1 reactions. Likely intermediate in halogenated drug synthesis .
5-Octyloxolan-2-one Octyl (C5), ketone (C2) Lipophilic due to long alkyl chain; used in polymer plasticizers or surfactants .
5-(1-Hydroxyethyl)oxolan-2-one Hydroxyethyl (C5), ketone (C2) Polar, hydrophilic; possible use in biodegradable polymers or chiral synthesis .

Key Differences:

Reactivity: Halogenated Derivative (this compound): The electron-withdrawing Cl and F groups enhance electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles (e.g., Grignard reagents) compared to non-halogenated analogs. This reactivity is advantageous in synthesizing fluorinated pharmaceuticals . Alkyl-Substituted (5-Octyloxolan-2-one): The octyl group increases hydrophobicity, reducing water solubility but enhancing compatibility with non-polar matrices (e.g., plastics) . Hydroxy-Substituted (5-(1-Hydroxyethyl)oxolan-2-one): The hydroxyl group introduces hydrogen-bonding capacity, improving solubility in polar solvents and enabling applications in green chemistry .

Polarity and Solubility :

  • Halogenation in this compound increases dipole moments, likely making it more soluble in polar aprotic solvents (e.g., DMSO) than alkylated derivatives but less soluble than hydroxy-substituted analogs.

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